molecular formula C15H19N7O3 B11114305 4-amino-N-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

4-amino-N-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11114305
M. Wt: 345.36 g/mol
InChI Key: BMYFWVMOQWIUGK-UHFFFAOYSA-N
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Description

4-amino-N-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that features a benzimidazole core, an oxadiazole ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The oxadiazole ring is then introduced via cyclization reactions involving hydrazides and carboxylic acids . The final step involves the coupling of the benzimidazole and oxadiazole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-N-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide is unique due to its combination of the benzimidazole and oxadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic benefits compared to compounds with only one of these moieties .

Properties

Molecular Formula

C15H19N7O3

Molecular Weight

345.36 g/mol

IUPAC Name

4-amino-N-[2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C15H19N7O3/c1-21-10-4-3-9(7-11(10)22(2)15(21)24)8-17-5-6-18-14(23)12-13(16)20-25-19-12/h3-4,7,17H,5-6,8H2,1-2H3,(H2,16,20)(H,18,23)

InChI Key

BMYFWVMOQWIUGK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCNC(=O)C3=NON=C3N)N(C1=O)C

Origin of Product

United States

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